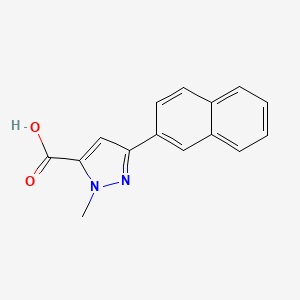

1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid

Descripción general

Descripción

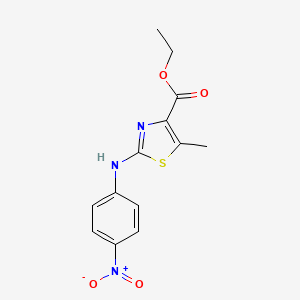

The compound “1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The 2-naphthyl group is a two-ring aromatic system, and there’s a methyl group attached to the pyrazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization . The 2-naphthyl group could be introduced through a substitution reaction, and the carboxylic acid group could be formed through an oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic naphthyl group, the five-membered pyrazole ring, and the carboxylic acid group. The presence of the nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylic acid group would introduce polarity to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic naphthyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

Coordination Polymers : This compound, as a ligand, contributes to the synthesis of various metal coordination polymers. In one study, related pyrazole-4-carboxylic acid derivatives were used to synthesize zinc and cadmium coordination polymers, exhibiting unique chiral and achiral structures with potential applications in material science (Cheng et al., 2017).

Mononuclear Coordination Complexes : Similar compounds have been utilized to create mononuclear Cu(II)/Co(II) coordination complexes. These structures, revealed through X-ray diffraction, demonstrate the potential for intricate hydrogen-bonded networks (Radi et al., 2015).

Chemical and Physical Properties Studies

Spectral and Theoretical Investigations : Studies have been conducted to understand the physical and chemical properties of related pyrazole-4-carboxylic acid derivatives. These investigations include a blend of experimental techniques and theoretical calculations, offering insights into molecular structure and behavior (Viveka et al., 2016).

Corrosion Inhibition : Derivatives of pyrazole-carboxylic acids have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates showcases potential industrial applications (Herrag et al., 2007).

Synthesis and Derivatization Research

Novel Synthesis Approaches : Research has been conducted on the synthesis of structurally similar pyrazole-5-carboxylic acids, highlighting various synthetic methods and characterizations. Such studies are foundational in expanding the repertoire of pyrazole derivatives (Heng, 2004).

Functionalization Reactions : Investigations into the functionalization reactions of related pyrazole-carboxylic acids provide insights into chemical reactivity and potential applications in creating novel compounds (Yıldırım et al., 2005).

Biological and Medicinal Research

Inhibitors of Plasmodium falciparum : Certain pyrazole derivatives have shown potential as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. This suggests possible applications in antimalarial drug development (Vah et al., 2022).

Fluorescent Sensor for Metal Ions : Pyrazole-carboxylic acid derivatives have been developed as fluorescent sensors for detecting metal ions like Zn²⁺ and Mg²⁺, which can be applied in biomedical imaging and diagnostics (Dhara et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-5-naphthalen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYTESQTLBINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

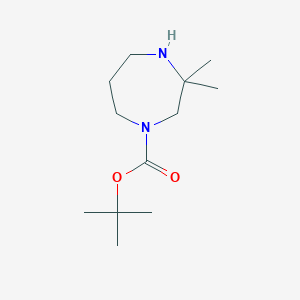

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)

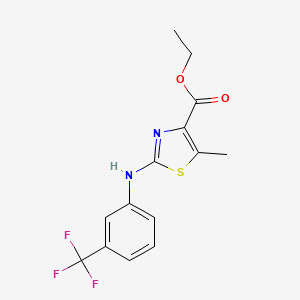

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)

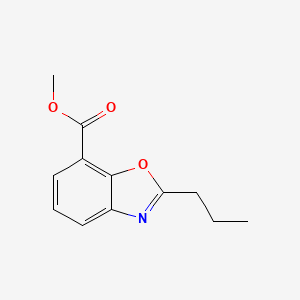

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)

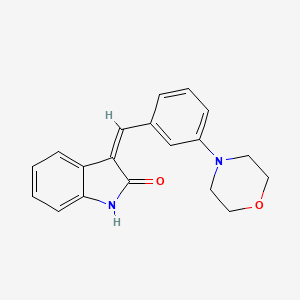

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)

![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)